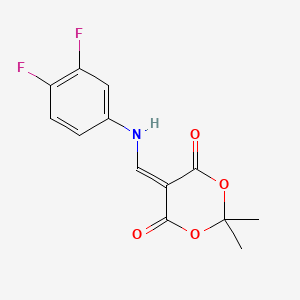

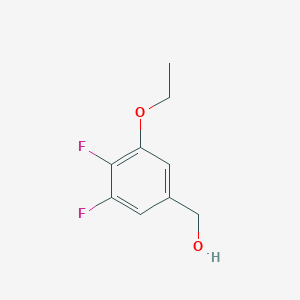

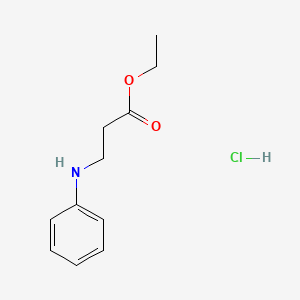

![molecular formula C20H20FN5OS2 B2500602 5-((4-(4-Fluorphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851970-30-4](/img/structure/B2500602.png)

5-((4-(4-Fluorphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-((4-(4-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" is a complex molecule that appears to be related to a class of compounds with potential antitumor activity. The structure suggests the presence of several heterocyclic components, including a thiazolo[3,2-b][1,2,4]triazole ring system, which is often seen in compounds with biological activity. The molecule also contains a piperazine ring substituted with a 4-fluorophenyl group, a feature that is common in pharmaceuticals due to its ability to modulate physicochemical properties and improve receptor binding.

Synthesis Analysis

Although the specific synthesis of "5-((4-(4-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" is not detailed in the provided papers, related compounds have been synthesized through multi-step processes. For example, the synthesis of similar isothiazoloquinoline diones involves key steps such as regiospecific displacement of a sulfinyl group and amination of the resultant mercapto derivative, followed by intramolecular nucleophilic displacement cyclization to form the core nucleus . This suggests that the synthesis of the compound may also involve complex reactions including nucleophilic substitutions and cyclization steps.

Molecular Structure Analysis

The molecular structure of the compound likely features multiple rings, including a piperazine ring, which is known for its flexibility and ability to adopt various conformations that can be crucial for biological interactions. The presence of a 4-fluorophenyl group can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its binding affinity to biological targets. The thiazolo[3,2-b][1,2,4]triazole moiety is a fused heterocyclic system that could contribute to the compound's stability and biological activity.

Chemical Reactions Analysis

The compound's reactivity can be inferred from its functional groups. The piperazine ring can undergo reactions typical of secondary amines, such as alkylation or acylation. The fluorine atom on the phenyl ring can affect the reactivity of the ring, making it less susceptible to electrophilic aromatic substitution but potentially more reactive towards nucleophilic aromatic substitution. The thiazole and triazole rings can participate in various chemical reactions, including nucleophilic addition or substitution at the sulfur or nitrogen atoms, respectively.

Physical and Chemical Properties Analysis

The physical and chemical properties of "5-((4-(4-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" would be influenced by its molecular structure. The presence of heteroatoms and aromatic systems suggests that the compound may have significant polar character, which could affect its solubility in different solvents. The fluorine atoms may increase the lipophilicity of the molecule, potentially improving its ability to cross biological membranes. The compound's melting point, boiling point, and stability would be determined by the intermolecular forces between its molecules, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

Wissenschaftliche Forschungsanwendungen

- Forscher haben das antivirale Potenzial von Indolderivaten untersucht, und diese Verbindung passt in diese Kategorie. Zum Beispiel:

- Das Vorhandensein eines Piperazinrings in dieser Verbindung deutet auf mögliche Anwendungen in der neuropharmakologischen Forschung hin. Es kann als Modulator der Neurotransmitteraktivität wirken.

- Kristallographische Studien haben die Struktur der Verbindung charakterisiert. Zum Beispiel wurde die Kristallstruktur von 3-{[4-(4-Fluorphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-thion berichtet .

- Funktionalisierte 2-Aryl-5-(4-Piperazin-1-yl)oxazole und 5-[(4-Arylsulfonyl)piperazin-1-yl]-2-Phenyloxazole wurden auf ihre in-vitro-Antikrebsaktivität untersucht. Oxazole, einschließlich dieser Verbindung, sind attraktive Ziele in der pharmazeutischen Chemie .

Antivirale Aktivität

Neuropharmakologische Modulation

Kristallstrukturstudien

Antikrebs-Bewertung

Zusammenfassend lässt sich sagen, dass diese Verbindung die Brücke zwischen struktureller Komplexität und biologischer Relevanz schlägt, was sie zu einem faszinierenden Thema für laufende Forschungen in verschiedenen Disziplinen macht. 🌟

Eigenschaften

IUPAC Name |

5-[[4-(4-fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN5OS2/c1-13-22-20-26(23-13)19(27)18(29-20)17(16-3-2-12-28-16)25-10-8-24(9-11-25)15-6-4-14(21)5-7-15/h2-7,12,17,27H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXPYXGGKRCAIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C5=CC=C(C=C5)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Methoxyphenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2500527.png)

![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2500530.png)

![N-(3-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2500535.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]propanamide](/img/structure/B2500537.png)

![3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide](/img/structure/B2500542.png)